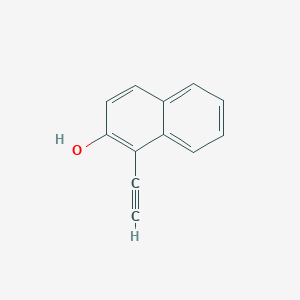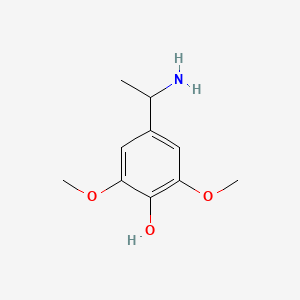
4-(1-Aminoethyl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2,6-dimethoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol as the starting material.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1-Aminoethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy groups, which may affect its reactivity and applications.
2,6-Dimethoxyphenol: Lacks the aminoethyl group, which may limit its biological activity.
4-(1-Aminoethyl)-2-methoxyphenol: Has only one methoxy group, which may alter its chemical properties.
Uniqueness
4-(1-Aminoethyl)-2,6-dimethoxyphenol is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3 |
InChI Key |
KXYXVWFMCGCXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


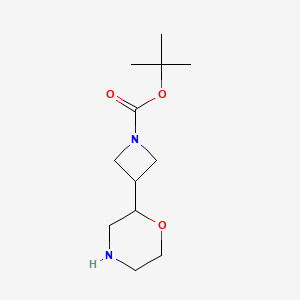
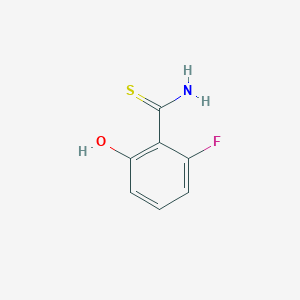

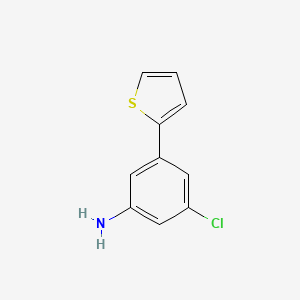
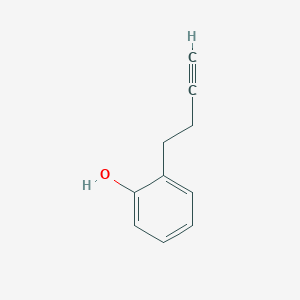



![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
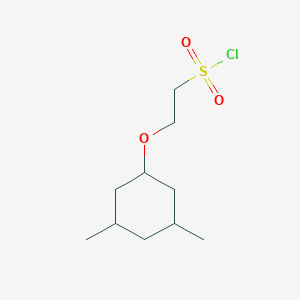
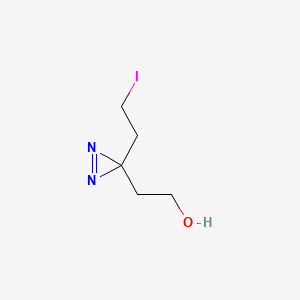
![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
